2-(2-methoxy-4-methylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxy-4-methylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrazole ring fused to a pyrimidine ring, and an acetamide group attached to a methoxy-substituted phenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxy-4-methylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Construction of the Pyrimidine Ring: The pyrimidine ring can be formed by the condensation of a β-dicarbonyl compound with a guanidine derivative.
Coupling of the Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings can be coupled through a nucleophilic substitution reaction.
Attachment of the Acetamide Group: The acetamide group can be introduced via an acylation reaction using acetic anhydride or acetyl chloride.
Introduction of the Methoxy-Substituted Phenoxy Moiety: The final step involves the etherification of the acetamide intermediate with 2-methoxy-4-methylphenol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxy-4-methylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole or pyrimidine derivatives.
Scientific Research Applications
2-(2-methoxy-4-methylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmacology: Studies focus on its pharmacokinetic and pharmacodynamic properties.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-methoxy-4-methylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(6-(1H-pyrazol-1-yl)pyridin-2-yl)methylene)benzohydrazide
- N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
Uniqueness
2-(2-methoxy-4-methylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide is unique due to its specific structural features, such as the combination of a pyrazole and pyrimidine ring system with a methoxy-substituted phenoxy acetamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-12-4-5-13(14(8-12)24-2)25-10-17(23)21-15-9-16(19-11-18-15)22-7-3-6-20-22/h3-9,11H,10H2,1-2H3,(H,18,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTNOCZWAZJIKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=NC=N2)N3C=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.